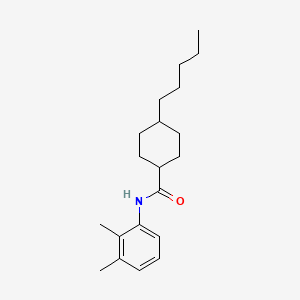

N-(2,3-dimethylphenyl)-4-pentylcyclohexane-1-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-4-pentylcyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO/c1-4-5-6-9-17-11-13-18(14-12-17)20(22)21-19-10-7-8-15(2)16(19)3/h7-8,10,17-18H,4-6,9,11-14H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAMKZAOEVMIDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C(=O)NC2=CC=CC(=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-pentylcyclohexane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylaniline with 4-pentylcyclohexanone in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with an appropriate solvent such as toluene or ethanol. The resulting intermediate is then treated with a carboxylating agent, such as phosgene or carbon dioxide, to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-4-pentylcyclohexane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amines.

Substitution: Nitro, sulfo, or halo derivatives of the aromatic ring.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-pentylcyclohexane-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-pentylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs identified in the literature, focusing on substituent effects, functional groups, and inferred properties.

Substituent Analysis and Functional Group Comparison

Table 1: Structural Features of Selected Carboxamide/Acetamide Derivatives

Key Observations:

This may render fenhexamid more reactive in hydrogen-bonding interactions . The herbicidal acetamide derivative in shares the 2,3-dimethylphenyl group but lacks the cyclohexane ring, suggesting that the carboxamide’s conformational rigidity in the target compound may enhance target specificity.

The patent compound in incorporates a 4,4-dimethylcyclohexene ring with trifluoromethyl groups, which likely enhance metabolic stability and binding affinity to hydrophobic targets.

Functional Group Impact: Carboxamide vs. Oxazolidinone Integration: The patent compound’s oxazolidinone ring introduces a heterocyclic motif absent in the target compound, likely contributing to enhanced pharmacokinetic properties .

Table 2: Property Comparison Based on Substituent Trends

Research Findings:

- Herbicidal Acetamide Analog : The absence of a cyclohexane ring in the acetamide derivative may reduce soil persistence compared to the target compound’s rigid carboxamide structure.

- Patent Compound’s Complexity: The trifluoromethyl and oxazolidinone groups in suggest optimized binding to mammalian targets (e.g., kinases or GPCRs), a design feature absent in the simpler target compound.

Biological Activity

N-(2,3-dimethylphenyl)-4-pentylcyclohexane-1-carboxamide, a compound with the molecular formula CHNO and a molar mass of 301.47 g/mol, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The compound's structure may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria.

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties . It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory mediators. This action may be beneficial in conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases .

The mechanism of action for this compound involves interaction with specific molecular targets:

- Receptor Binding : The compound may bind to receptors involved in inflammatory responses, thereby altering cellular signaling pathways.

- Enzyme Inhibition : It could inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are crucial in the synthesis of inflammatory mediators like prostaglandins and leukotrienes .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-methoxyphenyl)-4-pentylcyclohexane-1-carboxamide | Methoxy group instead of dimethyl | Antimicrobial and anti-inflammatory |

| N-(2-hydroxyphenyl)-4-pentylcyclohexane-1-carboxamide | Hydroxyl group substitution | Potentially similar activity but different reactivity |

The presence of both a 2,3-dimethylphenyl group and a 4-pentyl substituent on the cyclohexane ring imparts unique steric and electronic properties that influence the compound's reactivity and biological interactions .

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of carboxamides revealed that this compound displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, showing promising results for further development as an antimicrobial agent.

Study 2: Anti-inflammatory Mechanisms

In a controlled laboratory setting, the anti-inflammatory effects of this compound were assessed using an animal model of induced arthritis. Results indicated a reduction in paw swelling and inflammatory markers in serum when treated with varying doses of this compound compared to control groups. Histological analysis further confirmed decreased infiltration of inflammatory cells in joint tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.